![molecular formula C12H10N6 B1471101 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1461704-75-5](/img/structure/B1471101.png)

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Übersicht

Beschreibung

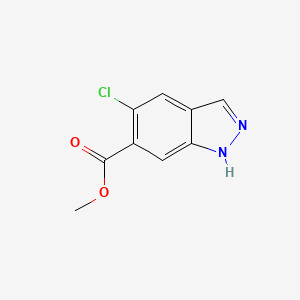

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a chemical compound with the molecular formula C12H10N6 and a molecular weight of 238.25 g/mol . It is offered by several suppliers for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H10N6 . Detailed structural analysis might require additional tools such as X-ray crystallography or NMR spectroscopy, which are not available in this context.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

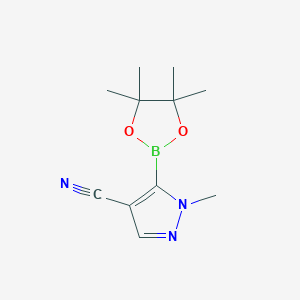

“4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile” is used in chemical synthesis. It is obtained by adding aqueous sodium azide to 4-cyanobenzyl bromide in DMF . The reaction takes place quantitatively and the product can be separated by simple extraction .

Antifungal Applications

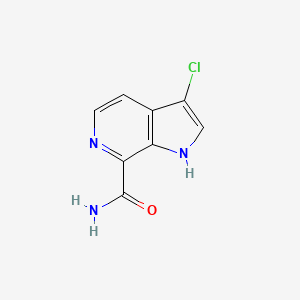

This compound has shown potential in antifungal applications. In a study, benzamidine derivatives carrying 1,2,3-triazole moieties were synthesized, and some of these compounds showed excellent antifungal activities . For instance, compound 16d showed 90% efficacy against C. lagenarium at a concentration of 200 μg/mL, which was even superior to that of the commercial fungicide carbendazim (85%) .

Bioactive Compound Development

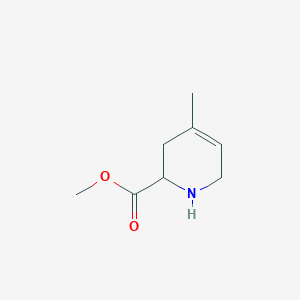

Amidine derivatives, such as “4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile”, exhibit several significant bioactivities. They have been explored for their antitumor, trypanocidal, antiprotozoan, anti-HIV, diuretic, anti-inflammatory, analgesic, antivirus, fungicidal, and bactericidal activities .

Synthesis of Metallo-Organic Compounds

Amidines can also be used in the synthesis of metallo-organic compounds . These compounds have a wide range of applications in catalysis, materials science, and medicinal chemistry.

Research & Development in Life Sciences

The compound is used in research and development in life sciences . It is a key ingredient in the development and production of solutions and services for research, biotechnology, and pharmaceutical drug therapy .

Photochemistry and Polymer Science

Organic azides, like “4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile”, are employed in photochemistry and polymer science . They are used in the synthesis of multivalent organic azides in the material and life sciences .

Safety and Hazards

The safety data sheet for a related compound, benzonitrile, indicates that it is a combustible liquid and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling it . Similar precautions might be necessary for 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

Zukünftige Richtungen

A paper on the synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties suggests that similar compounds might have potential applications in the development of new fungicides . This could be a possible future direction for the research and development of 4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile.

Eigenschaften

IUPAC Name |

4-[4-(azidomethyl)-1-methylpyrazol-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6/c1-18-8-11(7-15-17-14)12(16-18)10-4-2-9(6-13)3-5-10/h2-5,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAUYUAYHYPPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride](/img/structure/B1471018.png)

![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)

![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)